![molecular formula C22H29BrN2O3 B2584460 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide CAS No. 845305-82-0](/img/structure/B2584460.png)
1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide” is a chemical compound with the molecular formula C22H29BrN2O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a pyridinium ring, which is further connected to a piperidine ring through an oxygen atom . The piperidine ring carries a tert-butoxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 449.39 . More detailed physical and chemical properties (such as melting point, boiling point, and density) are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on derivatives of 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide, focusing on their synthesis and structural characterization, indicates potential applications in the development of novel compounds for drug discovery. These studies involve the synthesis of intermediates and novel compounds through various chemical reactions, providing insight into their structural properties via NMR, MS, IR spectroscopy, and bioactivity analyses. Such research underpins the development of small molecular antagonists targeting specific receptors, showing promise in fields such as HIV-1 prevention and CCR5 antagonism, which are crucial for therapeutic applications in infectious diseases and oncology (Cheng De-ju, 2015; Cheng De-ju, 2014).
Organic Synthesis and Medicinal Chemistry
The compound and its related structures find extensive use in organic synthesis and medicinal chemistry, aiding in the construction of complex molecules with potential therapeutic benefits. Notable applications include the synthesis of oxindoles and aminopyrroles through palladium-catalyzed C-H functionalization, showcasing the compound's utility in facilitating reactions critical for developing enzyme inhibitors and other bioactive molecules. Such methodologies contribute to the advancement of medicinal chemistry, offering new routes to synthesize compounds with desired biological activities (J. Magano et al., 2014; A. Khlebnikov et al., 2018).
Corrosion Inhibition
In the field of material science, derivatives of 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide have been studied for their potential as corrosion inhibitors for metals. This research is pivotal in developing new strategies to protect metals from corrosion, thereby extending their life and reducing maintenance costs. The effectiveness of these compounds as inhibitors suggests their applicability in various industrial applications, highlighting the compound's versatility beyond medicinal chemistry (Amro A. Raheem et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(1-benzylpyridin-1-ium-4-yl)oxypiperidine-1-carboxylate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUUFNTOFLJRA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

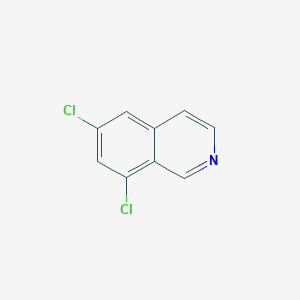
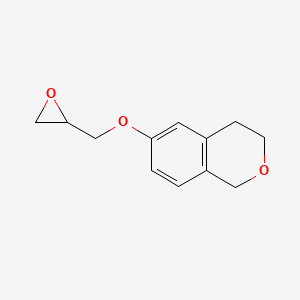

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)
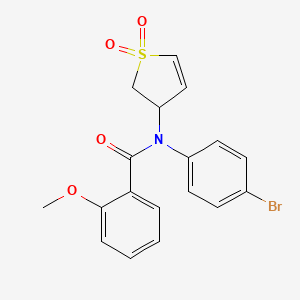
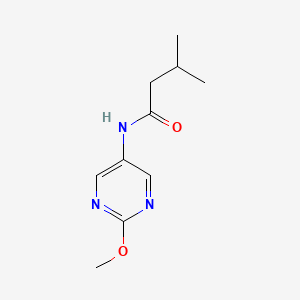
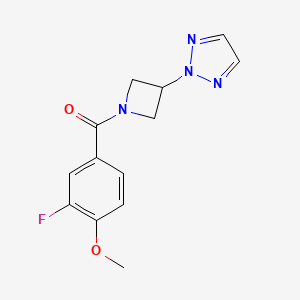
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
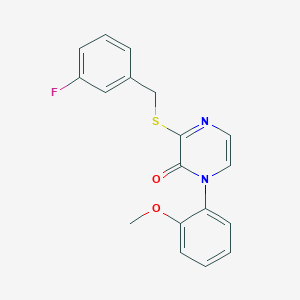
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
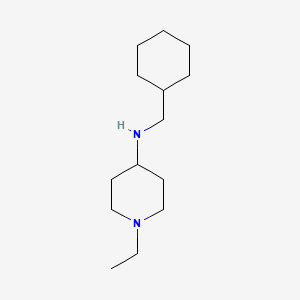
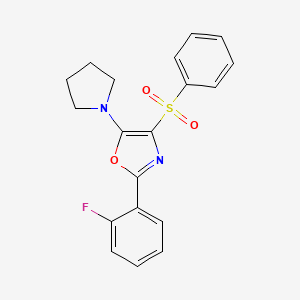
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)